6-(3,4-dimethoxyphenyl)-2-{[3-oxo-3-(1-pyrrolidinyl)propyl]thio}-4-(trifluoromethyl)nicotinonitrile
Overview
Description
6-(3,4-dimethoxyphenyl)-2-{[3-oxo-3-(1-pyrrolidinyl)propyl]thio}-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C22H22F3N3O3S and its molecular weight is 465.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 465.13339723 g/mol and the complexity rating of the compound is 680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Model Complexes in Nitrile Hydratase Studies : Tyler et al. (2003) explored the Co(III) complexes of a pentadentate ligand with built-in carboxamide and thiolate groups to understand the role of Cys-S oxidation in Co-containing nitrile hydratase (Co-NHase). This research provides insights into the modulation of metal-bound water via the oxidation of thiolato sulfur in Co(III) containing nitrile hydratase models, which is crucial for understanding the enzymatic mechanisms involving nitrile hydratase (Tyler et al., 2003).
Heterocyclic Synthesis and Structural Characterization : Kandeel and Youssef (2001) worked on the synthesis of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines, reacting with nitrile oxides. This study highlights the importance of such compounds in synthesizing structurally diverse heterocyclic compounds, which are often used in various pharmaceutical and material science applications (Kandeel & Youssef, 2001).
Synthesis of Macrocyclic Antibiotics : The synthesis of central 3,6-Di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeletons, as demonstrated by Okumura et al. (1998), is crucial for the total synthesis of certain macrocyclic antibiotics like GE 2270 A. This underscores the significance of nicotinonitrile derivatives in the development of new antibiotic compounds (Okumura et al., 1998).
Development of Novel Polyimides : Wang et al. (2006) synthesized novel polyimides derived from pyridine-containing aromatic dianhydride monomers. These polyimides are important in the development of materials with good thermal stability and mechanical properties, useful in various industrial applications (Wang et al., 2006).
Antimicrobial and Cytotoxic Activities : Anwer et al. (2018) synthesized new pyridine derivatives based on nicotinonitrile and evaluated their antimicrobial and cytotoxic activities. This demonstrates the potential use of such compounds in developing new pharmaceutical agents with antimicrobial properties (Anwer et al., 2018).
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-(3-oxo-3-pyrrolidin-1-ylpropyl)sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3S/c1-30-18-6-5-14(11-19(18)31-2)17-12-16(22(23,24)25)15(13-26)21(27-17)32-10-7-20(29)28-8-3-4-9-28/h5-6,11-12H,3-4,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPORNBMXSMVVSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCC(=O)N3CCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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